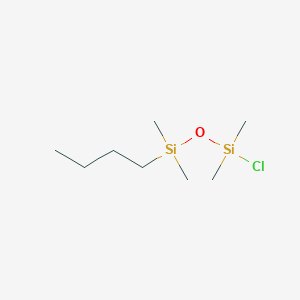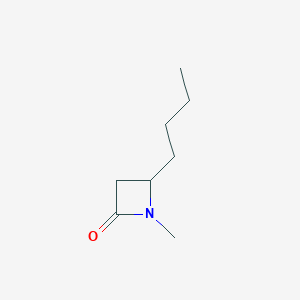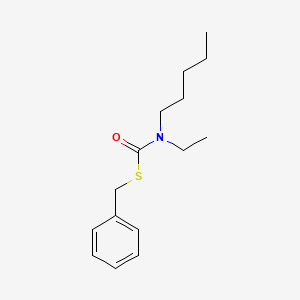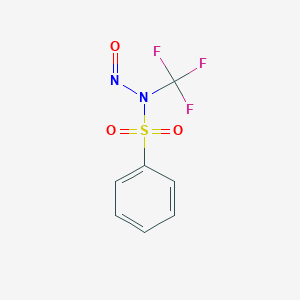![molecular formula C16H7BrClNO2 B14422643 6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one CAS No. 82071-22-5](/img/structure/B14422643.png)
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one is a synthetic organic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by its unique structure, which includes bromine and chlorine substituents on the phenoxazine core.
Vorbereitungsmethoden
The synthesis of 6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one typically involves the condensation reaction of 2,3-dichloro-1,4-naphthoquinone with 2-aminophenol derivatives . The reaction is carried out under anhydrous conditions using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the phenoxazine core. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinone derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Wissenschaftliche Forschungsanwendungen
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its anticancer activity. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one can be compared with other phenoxazine derivatives, such as:
6-Chloro-5H-benzo[a]phenoxazin-5-one: Lacks the bromine substituent but shares similar chemical properties and applications.
Actinomycin D: Contains a phenoxazine moiety and is known for its strong anticancer properties.
Xanthommatin: A natural phenoxazine pigment found in invertebrates, controlling skin and eye colors.
Eigenschaften
| 82071-22-5 | |
Molekularformel |
C16H7BrClNO2 |
Molekulargewicht |
360.59 g/mol |
IUPAC-Name |
6-bromo-10-chlorobenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C16H7BrClNO2/c17-13-15(20)10-4-2-1-3-9(10)14-16(13)21-12-6-5-8(18)7-11(12)19-14/h1-7H |
InChI-Schlüssel |
QWWNNWOILYSWLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)OC3=C(C2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)







